2-(2,3-Dimethoxyphenyl)propan-2-ol

Übersicht

Beschreibung

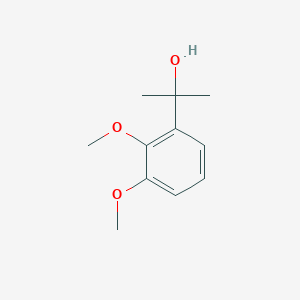

2-(2,3-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol It is characterized by the presence of a phenyl ring substituted with two methoxy groups and a propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,3-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Intermediate in Organic Synthesis

2-(2,3-Dimethoxyphenyl)propan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in various organic reactions due to its reactive hydroxyl group, allowing for further functionalization through oxidation, reduction, or substitution reactions.

Reactions

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to alcohols or hydrocarbons with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be substituted by various nucleophiles under acidic or basic conditions.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. These properties are being explored for their implications in health and disease management.

Therapeutic Research

Ongoing studies are investigating its role as a potential therapeutic agent. For instance, it is being evaluated for its effects on the GABA receptor, which is crucial in the context of alcohol withdrawal treatment. Preliminary findings suggest that it may inhibit the increase of mRNA for the α4 subunit of this receptor induced by ethanol withdrawal in cultured neurons .

Industrial Applications

Production of Fragrances and Flavors

In the industrial sector, this compound is utilized in the formulation of fragrances and flavors due to its pleasant aromatic profile. Its chemical structure allows it to blend well with various other compounds used in these industries.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | This compound | Ketones/Aldehydes | KMnO, CrO |

| Reduction | This compound | Alcohols/Hydrocarbons | LiAlH, NaBH |

| Substitution | This compound | Various substituted compounds | Acidic/Basic conditions |

Wirkmechanismus

The mechanism of action of 2-(2,3-Dimethoxyphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

- 2-(3,5-Dimethoxyphenyl)propan-2-ol

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: 2-(2,3-Dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Biologische Aktivität

2-(2,3-Dimethoxyphenyl)propan-2-ol, also known as a derivative of isopropanol with specific phenolic substitutions, has garnered attention for its potential biological activities. This compound's structure suggests various interactions within biological systems, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.25 g/mol. The presence of two methoxy groups on the aromatic ring significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action is crucial for preventing cellular damage associated with various diseases.

- Calcium Channel Modulation : Preliminary studies suggest that this compound may influence calcium influx in smooth muscle cells, potentially leading to muscle relaxation. This effect is similar to that observed with known vasodilators like papaverine .

- cAMP Pathway Activation : The compound may activate cyclic adenosine monophosphate (cAMP)-dependent signaling pathways, which are vital in various physiological processes including muscle contraction and neurotransmitter release .

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant capacity. In vitro assays have shown that it effectively reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Smooth Muscle Relaxation

In studies involving isolated smooth muscle tissues, this compound was found to induce relaxation by blocking calcium channels and modulating intracellular calcium levels. This effect was confirmed using the sucrose-gap method, where changes in spike potentials were recorded upon administration of the compound .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, it showed potential in inhibiting pancreatic lipase and α-glucosidase, which are critical targets in managing diabetes and obesity .

Case Studies

- Smooth Muscle Studies : A study conducted on male Wistar rats demonstrated that doses ranging from to mol/L resulted in significant muscle relaxation. The mechanism involved both blocking calcium influx and activating cAMP-dependent pathways .

- Antioxidant Efficacy : In comparative studies against standard antioxidants like ascorbic acid, this compound exhibited superior reducing capacity in DPPH assays, indicating its potential as a natural antioxidant agent .

Comparative Analysis

| Compound | Molecular Formula | Antioxidant Activity | Calcium Channel Modulation | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | C₁₁H₁₆O₃ | High | Yes | Yes |

| Papaverine | C₂₁H₂₃N | Moderate | Yes | No |

| Ascorbic Acid | C₆H₈O₆ | Very High | No | No |

Eigenschaften

IUPAC Name |

2-(2,3-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHYYRNYYWZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303637 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153390-68-2 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.